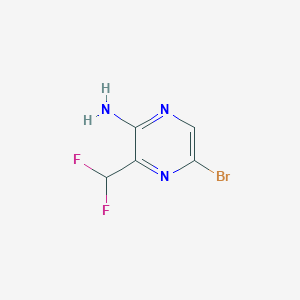
5-Bromo-3-(difluoromethyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(difluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H4BrF2N3 and a molecular weight of 224.01 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an amine group attached to a pyrazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-3-(difluoromethyl)pyrazin-2-amine typically involves the bromination of a pyrazine derivative followed by the introduction of difluoromethyl and amine groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Difluoromethylation: The addition of a difluoromethyl group using reagents such as difluoromethyl bromide.
Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
5-Bromo-3-(difluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The pyrazine ring can participate in coupling reactions with other aromatic compounds.
Common reagents used in these reactions include bromine, difluoromethyl bromide, and ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-(difluoromethyl)pyrazin-2-amine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Bromo-3-(difluoromethyl)pyrazin-2-amine can be compared with other similar compounds, such as:
5-Bromo-3-(trifluoromethyl)pyridin-2-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Bromo-2-furaldehyde: Contains a bromine atom and a furan ring.
2-Amino-5-bromopyrimidine: Contains a bromine atom and a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and its applications in various research fields .
Biological Activity
5-Bromo-3-(difluoromethyl)pyrazin-2-amine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C5H4BrF2N3
- CAS Number : [B12064022]
This compound features a bromine atom and a difluoromethyl group attached to a pyrazine ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in inhibiting cancer cell proliferation. The following sections detail specific findings related to its anticancer properties.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
-
In vitro Studies :
- The compound demonstrated significant antiproliferative effects on various cancer cell lines, including MDA-MB-361 (breast cancer) and PC3 (prostate cancer). In one study, administration at doses of 25 mg/kg resulted in substantial inhibition of p70S6 and Akt phosphorylation, key pathways involved in cancer cell growth and survival .
- A dose-dependent decrease in tumor size was observed when tested on xenograft models, indicating its potential as a therapeutic agent .
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. Inhibition of this pathway leads to reduced phosphorylation of critical substrates involved in tumor growth .
Data Table: Summary of Biological Activities
| Activity | Cell Line/Model | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| Antiproliferative | MDA-MB-361 | 25 | Inhibition of p70S6 and Akt phosphorylation |
| Tumor Growth Inhibition | PC3 Xenograft | 50 | Decrease in tumor size |
| Cytotoxicity | Various Cell Lines | Varies | Significant cell death observed |
Case Studies
-
Case Study on MDA-MB-361 Xenografts :
- In a controlled study involving MDA-MB-361 breast cancer xenografts, treatment with this compound led to a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit key signaling pathways associated with tumor growth within hours post-administration .
- Comparative Study with Other Pyrazine Derivatives :
Properties
Molecular Formula |
C5H4BrF2N3 |
|---|---|
Molecular Weight |
224.01 g/mol |
IUPAC Name |
5-bromo-3-(difluoromethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H4BrF2N3/c6-2-1-10-5(9)3(11-2)4(7)8/h1,4H,(H2,9,10) |
InChI Key |
LMIPYOJRHNDFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















